![molecular formula C19H23N5O2 B271669 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine](/img/structure/B271669.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine, commonly known as MTB, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MTB is a selective β2-adrenergic receptor agonist and has been shown to have promising effects in various fields of research.
Mecanismo De Acción
MTB is a selective β2-adrenergic receptor agonist, which means it binds to and activates the β2-adrenergic receptors in the body. This activation leads to the relaxation of smooth muscle in the airways, blood vessels, and other organs, resulting in bronchodilation and vasodilation. MTB also stimulates lipolysis and increases metabolic rate, which can lead to weight loss and improved glucose metabolism.
Biochemical and physiological effects:
MTB has been shown to have a number of biochemical and physiological effects in the body. These include increased heart rate, increased cardiac output, increased oxygen consumption, increased glucose uptake, and increased lipolysis. MTB also has anti-inflammatory effects and can reduce airway inflammation in asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MTB in lab experiments is its selectivity for β2-adrenergic receptors, which allows for specific targeting of these receptors. MTB is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using MTB in lab experiments is its potential for off-target effects, as it may bind to other receptors in the body. Additionally, the effects of MTB may vary depending on the experimental conditions and the specific cell or tissue type being studied.
Direcciones Futuras
There are a number of potential future directions for research on MTB. One area of interest is the development of novel formulations and delivery methods for MTB, such as inhalers or sustained-release formulations. Another area of interest is the use of MTB in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of MTB, as well as its potential for use in other fields of research beyond respiratory and cardiovascular medicine.
Métodos De Síntesis
MTB can be synthesized through a multistep process involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the key intermediate, which is then coupled with butan-2-amine to yield the final product.
Aplicaciones Científicas De Investigación
MTB has been extensively studied for its potential therapeutic applications in various fields of research. In the field of respiratory medicine, MTB has been shown to have bronchodilatory effects and can be used as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In the field of cardiovascular medicine, MTB has been shown to have vasodilatory effects and can be used as a potential treatment for hypertension and heart failure. MTB has also been studied for its potential use in the treatment of obesity and metabolic disorders.
Propiedades
Fórmula molecular |
C19H23N5O2 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-2-amine |
InChI |
InChI=1S/C19H23N5O2/c1-4-14(2)20-13-15-10-11-17(18(12-15)25-3)26-19-21-22-23-24(19)16-8-6-5-7-9-16/h5-12,14,20H,4,13H2,1-3H3 |
Clave InChI |
FYJLSYQMUHETTO-UHFFFAOYSA-N |
SMILES |
CCC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
SMILES canónico |
CCC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)


![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
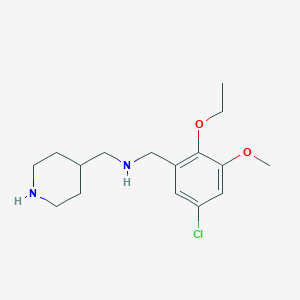
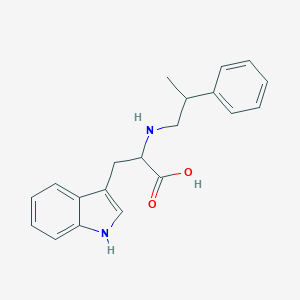
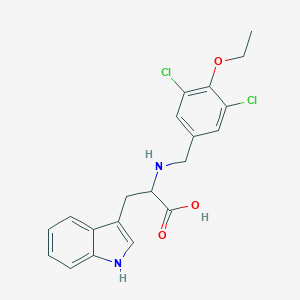
![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)

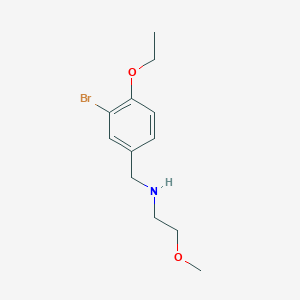
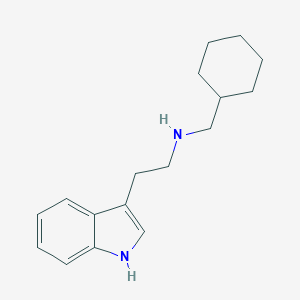
![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-1-phenylethanol](/img/structure/B271608.png)
![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-1-phenylethanol](/img/structure/B271609.png)